2-fluoro-N-(2-methoxyethyl)pyridin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 2-fluoro-N-(2-methoxyethyl)pyridin-4-amine typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens, R₃N⁺, SO₂R, or NO₂ in position 2 are often used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid . Industrial production methods may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-fluoro-N-(2-methoxyethyl)pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
2-fluoro-N-(2-methoxyethyl)pyridin-4-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methoxyethyl)pyridin-4-amine involves its interaction with molecular targets and pathways. The presence of the fluorine atom in the aromatic ring influences the compound’s reactivity and interaction with other molecules. This can lead to specific biological effects, such as enzyme inhibition or receptor binding, depending on the context of its use .
Comparison with Similar Compounds
2-fluoro-N-(2-methoxyethyl)pyridin-4-amine can be compared with other fluoropyridines, such as:
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical and biological properties . The unique combination of the fluorine atom and the methoxyethyl group in this compound sets it apart from its analogs, providing distinct reactivity and potential applications.
Properties
IUPAC Name |
2-fluoro-N-(2-methoxyethyl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c1-12-5-4-10-7-2-3-11-8(9)6-7/h2-3,6H,4-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCLZRQLPQZHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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